1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidine-2,4-dione
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Overview
Description
1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidine-2,4-dione is a nucleoside analog, which is a type of compound that mimics the structure of naturally occurring nucleosides. These compounds are often used in various scientific and medical applications due to their ability to interfere with nucleic acid synthesis.
Preparation Methods
The synthesis of 1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the sugar moiety and the pyrimidine base.
Glycosylation: The sugar moiety is glycosylated with the pyrimidine base under acidic conditions to form the nucleoside.
Protection and Deprotection: Protective groups are used to protect the hydroxyl groups during the glycosylation step and are later removed.
Purification: The final product is purified using chromatographic techniques to obtain the desired compound with high purity
Chemical Reactions Analysis
1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like halides or sulfonates.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions to release the sugar and pyrimidine base
Scientific Research Applications
1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It is used in studies involving nucleic acid metabolism and enzyme interactions.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development
Mechanism of Action
The mechanism of action of 1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids, where it disrupts normal nucleic acid synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases .
Comparison with Similar Compounds
1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidine-2,4-dione can be compared with other nucleoside analogs, such as:
Uridine: Similar in structure but lacks the prop-2-enoxy group.
Cytidine: Contains a cytosine base instead of a pyrimidine base.
Thymidine: Contains a thymine base and lacks the prop-2-enoxy group.
Adenosine: Contains an adenine base and a different sugar moiety
These comparisons highlight the unique structural features of this compound, which contribute to its specific biological activities and applications.
Properties
Molecular Formula |
C12H16N2O6 |
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Molecular Weight |
284.26 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H16N2O6/c1-2-5-19-10-9(17)7(6-15)20-11(10)14-4-3-8(16)13-12(14)18/h2-4,7,9-11,15,17H,1,5-6H2,(H,13,16,18)/t7-,9+,10-,11-/m1/s1 |
InChI Key |
NGZRTPYYZWYZSO-APHKKCJPSA-N |
Isomeric SMILES |
C=CCO[C@@H]1[C@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O |
Canonical SMILES |
C=CCOC1C(C(OC1N2C=CC(=O)NC2=O)CO)O |
Origin of Product |
United States |
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